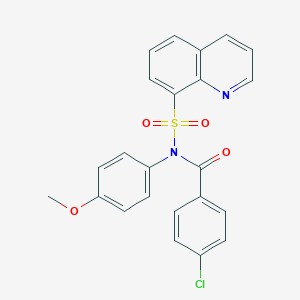

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been widely used in the treatment of various bacterial infections. It is a crystalline powder with a molecular formula of C15H14ClN3O4S and a molecular weight of 355.81 g/mol.

Mecanismo De Acción

Sulfadiazine exerts its antimicrobial activity by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid, thereby inhibiting its activity and ultimately leading to the inhibition of bacterial growth.

Biochemical and Physiological Effects:

Sulfadiazine has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, including the cerebrospinal fluid. Sulfadiazine is metabolized in the liver and excreted in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulfadiazine has several advantages as a research tool, including its broad spectrum of antimicrobial activity, its well-established mechanism of action, and its availability as a commercial product. However, it also has limitations, such as its potential for toxicity and the development of bacterial resistance.

Direcciones Futuras

Future research on Sulfadiazine could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. Additionally, the use of Sulfadiazine in combination with other antibiotics could be explored as a strategy to overcome bacterial resistance. Finally, the potential use of Sulfadiazine in the treatment of other diseases, such as cancer, could also be investigated.

Métodos De Síntesis

Sulfadiazine can be synthesized through a multi-step process involving the condensation of 4-amino-N-(4-chlorobenzoyl)benzenesulfonamide with 4-methoxyaniline, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The resulting product is then purified through recrystallization to obtain pure Sulfadiazine.

Aplicaciones Científicas De Investigación

Sulfadiazine has been extensively studied for its antimicrobial properties and has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and meningitis. It has also been used as a prophylactic agent for the prevention of toxoplasmosis in immunocompromised patients.

Propiedades

Fórmula molecular |

C23H17ClN2O4S |

|---|---|

Peso molecular |

452.9 g/mol |

Nombre IUPAC |

4-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide |

InChI |

InChI=1S/C23H17ClN2O4S/c1-30-20-13-11-19(12-14-20)26(23(27)17-7-9-18(24)10-8-17)31(28,29)21-6-2-4-16-5-3-15-25-22(16)21/h2-15H,1H3 |

Clave InChI |

DLYAKXNFCGLJFB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

SMILES canónico |

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)

![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)

![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)

![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)

![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)

![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)

![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)

![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)